3-(2,5-Dimethoxyphenyl)prop-2-enamide
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Overview
Description
3-(2,5-Dimethoxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C₁₁H₁₄O₄ It is a derivative of phenylpropionic acid with methoxy groups at the 2 and 5 positions of the benzene ring and an amide group attached to the prop-2-enamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dimethoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation, followed by the formation of the amide group.
Reaction Conditions: The oxidation step is usually carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The amide formation involves the reaction of the carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group in 2,5-dimethoxybenzaldehyde can be oxidized to a carboxylic acid.
Amide Formation: The carboxylic acid can react with ammonia or an amine to form the amide group.
Substitution Reactions: The methoxy groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Amide Formation: Ammonia (NH₃), amines, dehydration agents
Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 3-(2,5-Dimethoxyphenyl)propionic acid
Amide Formation: this compound
Substitution Reactions: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
3-(2,5-Dimethoxyphenyl)prop-2-enamide is similar to other phenylpropionic acid derivatives, such as 3-(2,5-dimethoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)propionamide. its unique structure, particularly the presence of the amide group, sets it apart and may confer distinct biological and chemical properties.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)propionic acid
3-(2,5-Dimethoxyphenyl)propionamide
3-(2,5-Dimethoxyphenyl)acetic acid
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZPQDKKCSROU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698697 |
Source
|
Record name | 3-(2,5-Dimethoxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849061-96-7 |
Source
|
Record name | 3-(2,5-Dimethoxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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